GSK2656157 - 1337532-29-2

GSK2656157

Catalog Number: EVT-287687
CAS Number: 1337532-29-2
Molecular Formula: C23H21FN6O
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK2656157 is a potent, selective, and first-in-class small molecule inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [] PERK is one of three key mediators of the unfolded protein response (UPR), a cellular stress response pathway activated upon accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). [] GSK2656157 has been instrumental in scientific research for elucidating the roles of PERK in various cellular processes and disease models.

Future Directions
  • Further exploring PERK-independent effects of GSK2656157: Research suggests that GSK2656157 might exert effects independent of PERK inhibition. [] Investigating these off-target effects could uncover novel therapeutic targets.

  • Developing more selective PERK inhibitors: While potent, GSK2656157 has shown activity against other kinases, such as RIPK1. [, ] Developing inhibitors with improved selectivity could minimize potential side effects and enhance therapeutic efficacy.

  • Investigating the therapeutic potential of GSK2656157 in combination therapies: Combining GSK2656157 with other drugs, such as chemotherapy agents or BH3 mimetics, has shown promise in preclinical models. [, ] Clinical trials are needed to evaluate the safety and efficacy of these combination therapies.

GSK2606414

  • Compound Description: GSK2606414 is a potent and selective first-in-class small molecule inhibitor of PERK kinase activity. [] It has been shown to inhibit tumor growth in a human tumor xenograft mouse model. []
  • Relevance: GSK2606414 served as a starting point for the development of GSK2656157. GSK2656157 was derived from GSK2606414 through a medicinal chemistry campaign aimed at decreasing lipophilicity and improving physical properties and pharmacokinetics. []

Salubrinal

  • Compound Description: Salubrinal is a small molecule that selectively inhibits the dephosphorylation of eukaryotic translation initiation factor 2 subunit α (eIF2α) by preventing the formation of the protein complex responsible for its dephosphorylation. [] It enhances eIF2α phosphorylation and promotes cell survival under ER stress conditions. [, ]
  • Relevance: Salubrinal is often used in conjunction with GSK2656157 to investigate the role of PERK-eIF2α signaling in various cellular processes. While GSK2656157 inhibits PERK and blocks eIF2α phosphorylation, Salubrinal sustains eIF2α phosphorylation, offering a comparative approach to study the pathway. [, ]

4μ8C

  • Compound Description: 4μ8C is a small molecule inhibitor that specifically targets the endoribonuclease activity of IRE1α, another key sensor of the unfolded protein response. []
  • Relevance: 4μ8C is used in research alongside GSK2656157 to differentiate the roles of PERK and IRE1α pathways in the unfolded protein response. By selectively inhibiting these two distinct arms of the UPR, researchers can discern their individual contributions to cellular processes and disease pathogenesis. [, ]

Tunicamycin

  • Compound Description: Tunicamycin is a potent inducer of endoplasmic reticulum stress, acting by inhibiting N-linked glycosylation, a crucial protein modification process within the ER. [, , ]
  • Relevance: Tunicamycin is often used in conjunction with GSK2656157 to investigate the effects of PERK inhibition on cells under ER stress. Tunicamycin induces ER stress, and the impact of GSK2656157 on various cellular responses can then be assessed in this context. [, , ]

Thapsigargin

  • Compound Description: Thapsigargin is a potent inhibitor of sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which pumps calcium ions from the cytosol into the ER lumen. Inhibition of SERCA leads to ER stress by depleting the ER of calcium. [, ]
  • Relevance: Similar to tunicamycin, thapsigargin is utilized to induce ER stress in experimental settings. The co-treatment of cells with thapsigargin and GSK2656157 allows researchers to investigate the role of PERK under ER stress conditions. [, ]

ISRIB

  • Compound Description: ISRIB (Integrated Stress Response Inhibitor) is a small molecule inhibitor of the integrated stress response (ISR). [] It acts by targeting the phosphorylation of eIF2α. []
  • Relevance: ISRIB and GSK2656157 both modulate the ISR pathway but through different mechanisms. GSK2656157 inhibits PERK, an upstream kinase of eIF2α, while ISRIB directly inhibits the downstream effects of eIF2α phosphorylation. [] This difference allows for comparative studies to discern the specific contributions of PERK versus broader ISR inhibition. []

AMG44

  • Compound Description: AMG44 is a selective PERK inhibitor. []
  • Relevance: Unlike GSK2606414 and GSK2656157, which exhibit activity against both PERK and RIPK1, AMG44 demonstrates higher selectivity towards PERK. [] This difference highlights the potential for developing more selective PERK inhibitors with potentially fewer off-target effects. []
Overview

GSK2656157 is a compound developed by GlaxoSmithKline, primarily recognized as a selective inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK). This compound has garnered attention for its potential therapeutic applications in various diseases, particularly cancer, due to its role in modulating the cellular stress response. GSK2656157 also exhibits inhibitory effects on receptor-interacting protein kinase 1 (RIPK1), which positions it as a dual-targeting agent in therapeutic contexts.

Source

GSK2656157 was synthesized at GlaxoSmithKline as part of a drug discovery program aimed at optimizing PERK inhibitors. The development involved medicinal chemistry strategies to enhance the compound's pharmacokinetic properties and reduce lipophilicity, ultimately leading to its selection for preclinical development .

Classification

GSK2656157 is classified as a small molecule kinase inhibitor. It specifically targets the PERK and RIPK1 kinases, which are crucial components in cellular signaling pathways related to stress responses and apoptosis.

Synthesis Analysis

Methods

The synthesis of GSK2656157 involves several key steps that include the formation of common intermediates followed by specific coupling reactions. The synthetic route is characterized by amide coupling reactions, which are essential for constructing the final compound from its precursors .

Technical Details

  • Starting Materials: The synthesis begins with readily available chemical precursors that undergo transformations to create intermediates.
  • Analytical Techniques: The purity and identity of GSK2656157 were confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and ultra-performance liquid chromatography (UPLC). These methods ensure that the synthesized compound meets the required specifications for biological testing .
Molecular Structure Analysis

Structure

GSK2656157 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its binding affinity for target kinases. The specific arrangement of atoms within the molecule allows it to fit into the active sites of both PERK and RIPK1.

Data

  • Molecular Formula: C₁₅H₁₅ClN₄O
  • Molecular Weight: 304.76 g/mol
  • Key Functional Groups: The presence of halogen substituents and nitrogen-containing moieties is significant for its biological activity.
Chemical Reactions Analysis

Reactions

GSK2656157 undergoes various chemical reactions during its synthesis and when interacting with biological targets. The primary reaction of interest is its binding to the ATP-binding site of PERK and RIPK1, where it inhibits kinase activity.

Technical Details

  • Inhibition Mechanism: The compound competes with ATP for binding in the active site of the kinases, effectively blocking their activity.
  • Selectivity Profile: GSK2656157 has been evaluated against multiple kinases to determine its selectivity, showing potent inhibition specifically against PERK and RIPK1 while sparing other kinases .
Mechanism of Action

Process

GSK2656157 exerts its pharmacological effects through the inhibition of PERK-mediated signaling pathways that are activated under conditions of endoplasmic reticulum stress. By inhibiting PERK, GSK2656157 disrupts the unfolded protein response, leading to altered cell survival pathways.

Data

  • IC₅₀ Values: The inhibitory concentration required for 50% inhibition (IC₅₀) of PERK has been reported in the low micromolar range, indicating strong potency .
  • Cellular Effects: Inhibition of PERK leads to decreased phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), which is crucial for protein synthesis regulation under stress conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: GSK2656157 is typically presented as a solid crystalline form.
  • Solubility: It is soluble in dimethyl sulfoxide and exhibits moderate solubility in aqueous media at physiological pH.

Chemical Properties

  • Stability: The compound shows stability under standard laboratory conditions but should be protected from light and moisture.
  • Partition Coefficient: Calculated logP values indicate moderate lipophilicity, which is beneficial for cellular uptake while minimizing off-target effects .
Applications

Scientific Uses

GSK2656157 has been explored primarily in cancer research due to its ability to modulate stress responses in tumor cells. Its dual inhibition of PERK and RIPK1 presents opportunities for therapeutic strategies targeting apoptosis and necroptosis pathways in cancer treatment.

  • Preclinical Studies: Research indicates potential efficacy in reducing tumor growth in xenograft models.
  • Therapeutic Potential: Beyond oncology, GSK2656157 may have applications in neurodegenerative diseases where endoplasmic reticulum stress plays a critical role .

Properties

CAS Number

1337532-29-2

Product Name

GSK2656157

IUPAC Name

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydroindol-1-yl]-2-(6-methylpyridin-2-yl)ethanone

Molecular Formula

C23H21FN6O

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C23H21FN6O/c1-13-4-3-5-14(28-13)10-19(31)30-9-8-16-18(30)7-6-15(21(16)24)17-11-29(2)23-20(17)22(25)26-12-27-23/h3-7,11-12H,8-10H2,1-2H3,(H2,25,26,27)

InChI Key

PRWSIEBRGXYXAJ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CC(=O)N2CCC3=C2C=CC(=C3F)C4=CN(C5=NC=NC(=C45)N)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2656157; GSK 2656157; GSK-2656157.

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)N2CCC3=C2C=CC(=C3F)C4=CN(C5=NC=NC(=C45)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.